molecular formula C17H18N2O5 B5715476 3,5-dimethoxy-N'-(2-methoxybenzoyl)benzohydrazide

3,5-dimethoxy-N'-(2-methoxybenzoyl)benzohydrazide

Cat. No.: B5715476
M. Wt: 330.33 g/mol
InChI Key: JDXBRGURLZWODZ-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N’-(2-methoxybenzoyl)benzohydrazide: is a chemical compound that belongs to the class of benzohydrazides It is characterized by the presence of methoxy groups at the 3 and 5 positions on the benzene ring and a methoxybenzoyl group attached to the hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethoxy-N’-(2-methoxybenzoyl)benzohydrazide typically involves the reaction of 3,5-dimethoxybenzohydrazide with 2-methoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: While specific industrial production methods for 3,5-dimethoxy-N’-(2-methoxybenzoyl)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, potentially converting it to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzohydrazides depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3,5-dimethoxy-N’-(2-methoxybenzoyl)benzohydrazide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials with specific properties.

Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It may interact with specific enzymes, altering their activity and providing insights into enzyme function and regulation.

Medicine: The compound is explored for its potential therapeutic applications, including its role as an anti-inflammatory or anticancer agent. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, 3,5-dimethoxy-N’-(2-methoxybenzoyl)benzohydrazide is used in the production of specialty chemicals and materials. Its unique chemical structure allows for the creation of polymers and other materials with desirable properties.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N’-(2-methoxybenzoyl)benzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and affecting downstream biological processes. The methoxy groups and benzoyl moiety play a crucial role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

  • 2,4-dimethoxy-N’-(3-methoxybenzoyl)benzohydrazide
  • 3,4-dimethoxy-N’-(2-methoxybenzoyl)benzohydrazide

Comparison: Compared to similar compounds, 3,5-dimethoxy-N’-(2-methoxybenzoyl)benzohydrazide is unique due to the specific positioning of the methoxy groups on the benzene ring. This positioning can influence the compound’s reactivity, binding affinity, and overall biological activity. The presence of the methoxybenzoyl group further enhances its potential interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3,5-dimethoxy-N'-(2-methoxybenzoyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-22-12-8-11(9-13(10-12)23-2)16(20)18-19-17(21)14-6-4-5-7-15(14)24-3/h4-10H,1-3H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXBRGURLZWODZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NNC(=O)C2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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